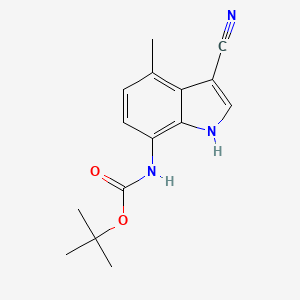

tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl carbamate group attached to the indole ring, which is further substituted with a cyano and a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:

Vilsmeier Formylation: Starting with 4-bromo-1H-indole, the Vilsmeier formylation introduces a formyl group at the 3-position.

N-Boc Protection: The formylated indole is then protected with a tert-butyl carbamate group.

Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.

Protection of Hydroxy Group: The hydroxy group is protected using tert-butyl(dimethyl)silyl chloride in methylene chloride with imidazole.

Introduction of Cyano Group: The cyano group is introduced using n-butyllithium and DMF in anhydrous THF at low temperatures.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Products include indole-3-carboxylic acids.

Reduction: Products include primary amines.

Substitution: Products vary depending on the substituent introduced but can include halogenated indoles and sulfonyl indoles

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Serves as a building block for the synthesis of natural products and pharmaceuticals.

Biology:

- Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine:

- Potential use in drug development due to its unique structure and reactivity.

- Studied for its role in the synthesis of bioactive compounds.

Industry:

- Utilized in the production of fine chemicals and advanced materials.

- Employed in the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes .

Comparison with Similar Compounds

- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

- tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methylcarbamate

Uniqueness:

- The presence of both a cyano and a tert-butyl carbamate group on the indole ring makes tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate unique.

- This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.

- Compared to similar compounds, it offers a unique scaffold for the development of new pharmaceuticals and bioactive molecules .

Biological Activity

tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate is a synthetic organic compound belonging to the indole derivatives class. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The following sections provide a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O2 |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | tert-butyl N-(3-cyano-4-methyl-1H-indol-7-yl)carbamate |

| CAS Number | 289483-86-9 |

The compound features a tert-butyl carbamate group attached to an indole ring, which is further substituted with a cyano and a methyl group. This unique structure may contribute to its biological activity by facilitating interactions with various molecular targets.

While specific mechanisms for this compound are not extensively documented, indole derivatives are known to interact with enzymes and receptors through several types of interactions:

- Hydrogen Bonding: The cyano group can form hydrogen bonds, potentially influencing enzyme activity.

- π-π Stacking: The indole ring may engage in π-π stacking interactions, which can stabilize binding with target proteins.

- Hydrophobic Interactions: The hydrophobic nature of the indole ring may enhance its affinity for lipid membranes or hydrophobic pockets in proteins.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that related compounds could inhibit microtubule assembly, demonstrating potential as microtubule-destabilizing agents at concentrations around 20 μM .

In cellular assays involving breast cancer MDA-MB-231 cells, selected compounds from similar classes showed apoptosis-inducing effects, enhancing caspase activity significantly at higher concentrations (10 μM) . This suggests that this compound may also possess similar properties worth exploring.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives:

- Microtubule Destabilization: Compounds similar to this compound have been shown to inhibit microtubule assembly, crucial for cancer cell division .

- Apoptosis Induction: In vitro studies demonstrated that certain indole derivatives could induce apoptosis in cancer cells by activating caspases, suggesting a pathway for potential therapeutic applications .

- Antimicrobial Screening: While direct studies on this specific compound are sparse, the broader class of indoles has shown promise against various pathogens, indicating potential for further exploration in drug development.

Properties

Molecular Formula |

C15H17N3O2 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

tert-butyl N-(3-cyano-4-methyl-1H-indol-7-yl)carbamate |

InChI |

InChI=1S/C15H17N3O2/c1-9-5-6-11(18-14(19)20-15(2,3)4)13-12(9)10(7-16)8-17-13/h5-6,8,17H,1-4H3,(H,18,19) |

InChI Key |

ROKDBVGWCWUINJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.